[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
Description
Properties
IUPAC Name |
(3-fluoro-4-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPINRNTOEKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Methanol Group Addition:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the methanol group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the methanol group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol exhibits significant biological activity. Its pharmacological profile suggests potential utility across various therapeutic areas:
- Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in cancer cells. For instance, it has been evaluated for its effects on tumor reduction in animal models, showing promising results in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Investigations into its neuroprotective properties have revealed that it can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Receptor Modulation : The compound has been studied for its ability to interact with various receptors, influencing their activity. This interaction is crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound. The compound was found to activate caspase pathways, leading to apoptosis in various cancer cell lines, which positions it as a candidate for further development as an anticancer therapeutic agent.
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting its potential use in therapies aimed at neurodegenerative conditions.
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The methanol group may participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Nitrogen-Containing Rings
(a) [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol (Piperidine Analogue)
- Structure : Replaces pyrrolidine with piperidine (six-membered ring).
- Key Differences: Molecular Weight: 209.26 g/mol (vs. ~195 g/mol for pyrrolidine analogue). Basicity: Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~11.0), affecting protonation and solubility.
(b) [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol (Methylpiperazine Analogue)
- Structure : Incorporates a methylpiperazine group (two nitrogen atoms, one methyl substituent).
- Key Differences: Hydrogen Bonding: Additional nitrogen enhances hydrogen-bond acceptor capacity. Applications: Methylpiperazine derivatives are common in antipsychotic and anticancer agents .
Heterocyclic Substituents
(a) [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanol (Imidazole Analogue)
- Structure : Replaces pyrrolidine with imidazole (aromatic five-membered ring with two nitrogen atoms).
- Key Differences :
- Aromaticity : Imidazole enables π-π stacking and stronger hydrogen bonding.
- Metabolic Stability : Aromatic rings may reduce susceptibility to oxidative metabolism compared to saturated pyrrolidine.
- Applications : Imidazole-containing compounds are prevalent in antifungal and kinase inhibitor therapies .
(b) {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol (Pyrimidine-Piperazine Analogue)
- Structure : Features a piperazine-pyrimidine substituent.
- Key Differences :
Substitution Pattern Variations
(a) [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol
- Structure : Fluorophenyl and methoxy groups are attached to pyrrolidine.
- Key Differences :
- Geometry : Methoxy group at position 4 increases electron density on the phenyl ring, altering electronic interactions.
- Lipophilicity : Methoxy substitution enhances membrane permeability compared to hydroxymethyl.
- Applications : Methoxy groups are common in CNS-targeting drugs due to improved bioavailability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pyrrolidine vs. Piperidine : Smaller pyrrolidine rings may improve binding to compact receptor pockets, while piperidine’s flexibility aids in conformational adaptation .
- Heterocyclic Impact : Aromatic substituents (e.g., imidazole, pyrimidine) enhance target affinity but may compromise solubility. Saturated rings (e.g., pyrrolidine, piperidine) balance hydrophobicity and metabolic stability.
- Functional Groups : Hydroxymethyl groups improve solubility, whereas methoxy or methyl groups enhance lipophilicity for CNS penetration .
Biological Activity
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a pyrrolidine ring significantly influences its interactions with biological targets, making it a subject of various studies aimed at understanding its therapeutic potential.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with a fluorine atom at the meta position and a pyrrolidine group attached to the para position, linked through a methanol moiety. This specific arrangement is crucial for its biological activity, as it affects the compound's lipophilicity, binding affinity, and overall pharmacokinetic properties.
The mechanism of action for this compound involves its interaction with various molecular targets. The fluorine atom enhances the compound's binding affinity to specific receptors or enzymes, while the pyrrolidine ring contributes to conformational flexibility, allowing for better accommodation within biological targets. Research indicates that this compound may act on pathways involved in neurotransmission, inflammation, and possibly cancer cell proliferation.
Biological Activity Overview
In Vitro Studies:
- Antimicrobial Activity: Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance or diminish this activity .
- Anticancer Potential: Preliminary investigations suggest that this compound may inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for related compounds have been reported in the nanomolar range, indicating potent activity against specific cancer types .
In Vivo Studies:
Research on animal models has demonstrated that this compound can effectively reduce tumor growth without significant toxicity, suggesting a favorable therapeutic index. Further studies are needed to elucidate its pharmacodynamics and pharmacokinetics in living organisms.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 2.5 | |
| Antimicrobial | S. aureus | 1.2 | |
| Anticancer | HeLa Cells | 0.71 | |
| Anticancer | MCF-7 Cells | 0.76 |
Case Studies
-
Antimicrobial Efficacy Against Gram-Negative Bacteria:
A study evaluated the efficacy of this compound against various strains of Gram-negative bacteria. The results indicated that structural modifications could significantly enhance permeability across bacterial membranes, thus improving antimicrobial activity . -
Cancer Cell Line Inhibition:
In another study focusing on breast cancer cell lines (MCF-7), the compound demonstrated substantial growth inhibition with an IC50 value of 0.76 µM. This suggests that further optimization of the compound could lead to effective therapeutic agents for breast cancer treatments .
Q & A
Q. What are the optimal synthetic routes for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol?
Methodological Answer: The synthesis typically involves two key steps:
- Nucleophilic substitution : Reacting 3-fluoro-4-bromophenyl derivatives with pyrrolidine to introduce the pyrrolidin-1-yl group. This step may require heating under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
- Reduction of a carbonyl precursor : Reduce a ketone intermediate (e.g., [3-fluoro-4-(pyrrolidin-1-yl)phenyl]ketone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the methanol derivative .
Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Q. How can researchers purify this compound to minimize impurities?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to isolate the compound, leveraging solubility differences between the product and byproducts (e.g., unreacted starting materials) .
- Column Chromatography : Employ silica gel chromatography with a gradient eluent (e.g., hexane/ethyl acetate) to separate stereoisomers or closely related derivatives. Optimize solvent ratios using analytical TLC .
- HPLC Prep-Scale : For high-purity requirements (>99%), use reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the fluorophenyl, pyrrolidine, and methanol moieties. Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₅FNO) via high-resolution ESI-MS .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., spatial arrangement of the pyrrolidine ring) by growing single crystals in ethyl acetate .
- HPLC-PDA : Quantify purity and detect UV-active impurities at λ = 254 nm .
Advanced Research Questions
Q. How does the electronic effect of the fluorophenyl group influence reaction mechanisms in derivative synthesis?
Methodological Answer: The meta-fluoro substituent exerts a strong electron-withdrawing effect, directing electrophilic substitution reactions to the para-position relative to the fluorine atom. For example:
- SNAr Reactions : The fluorine atom activates the aromatic ring for nucleophilic attack, enabling efficient coupling with pyrrolidine under mild conditions .
- Catalytic Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the activated para-position. Optimize ligand systems (e.g., SPhos) to enhance yields .
Data Contradiction Note : Conflicting reports exist on fluorine’s steric effects in bulky substituent introductions; systematic DFT calculations are recommended to resolve mechanistic ambiguities .
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employ enantioselective reduction of ketone precursors using (R)- or (S)-CBS catalysts (Corey-Bakshi-Shibata) to control the hydroxymethyl group’s configuration .
- Enzymatic Resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) selectively modifies one enantiomer for easier separation .
Q. How can researchers assess the compound’s biological activity in neurotransmitter systems?
Methodological Answer:
- Radioligand Binding Assays : Screen for affinity at dopamine or serotonin receptors (e.g., D₂ or 5-HT₁A) using tritiated ligands (³H-spiperone or ³H-8-OH-DPAT). Calculate IC₅₀ values via competitive binding curves .
- Functional Assays : Measure cAMP accumulation in HEK293 cells expressing target GPCRs to evaluate agonism/antagonism .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS to predict in vivo half-life .
Q. How should researchers reconcile contradictory data in reaction yields across literature reports?
Methodological Answer:
- Systematic DOE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors affecting yield .
- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and optimize reaction quenching .
- Controlled Reproducibility Studies : Replicate reported methods with strict adherence to described conditions (e.g., anhydrous solvents, inert atmosphere) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
